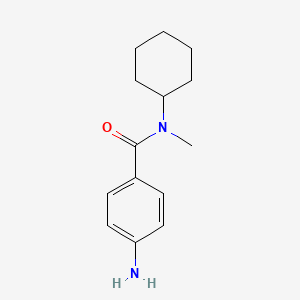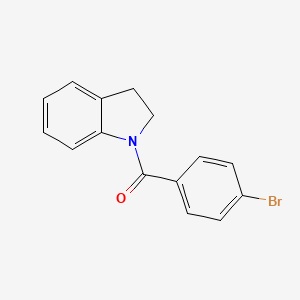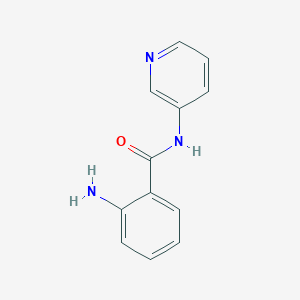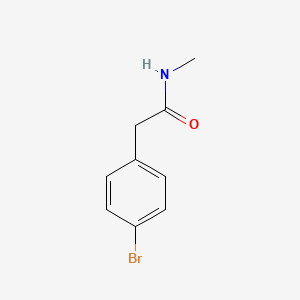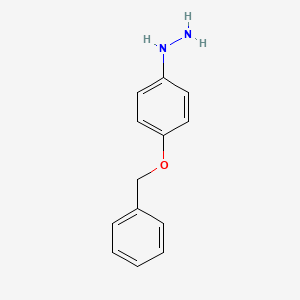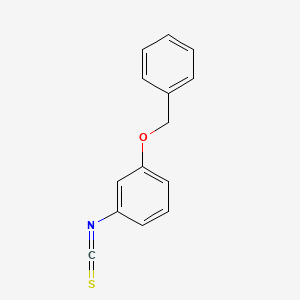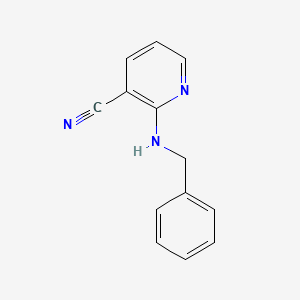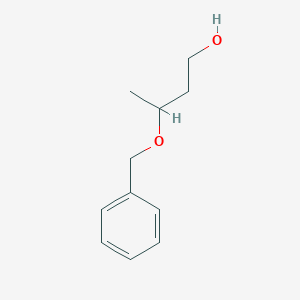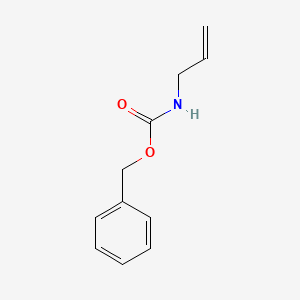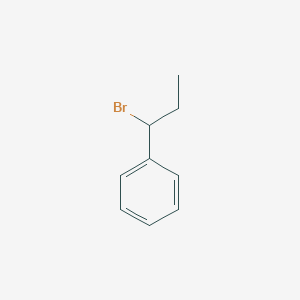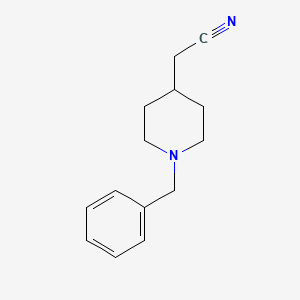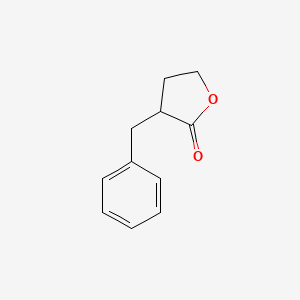
4-(Bromomethyl)benzamide
概要
説明
4-(Bromomethyl)benzamide is a chemical compound with the molecular formula C8H8BrNO . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of benzamide derivatives, including 4-(Bromomethyl)benzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)benzamide consists of a benzene ring with a bromomethyl group (-CH2Br) and an amide group (-CONH2) attached to it .Chemical Reactions Analysis
The synthesis of benzamide derivatives involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This reaction is considered a direct condensation reaction .Physical And Chemical Properties Analysis
4-(Bromomethyl)benzamide is a solid substance . It has a molecular weight of 214.06 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
- Application : 4-(Bromomethyl)benzamide is a chemical compound used in organic synthesis . It has a molecular weight of 214.06 and its IUPAC name is 4-(bromomethyl)benzamide .
- Methods of Application : The specific methods of application can vary depending on the context of the research. However, it is generally used in a laboratory setting under controlled conditions. The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
- Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Methods of Application : The synthesis involved the use of IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results or Outcomes : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
- Application : 4-(Bromomethyl)benzamide can be used in photochemical reactions .
- Methods of Application : The bromine generator is optimized for efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
- Results or Outcomes : The intensification of the reaction system, including complete removal of organic solvent, allowed a reduction in PMI from 13.25 to just 4.33 .
- Application : Amide compounds like 4-(Bromomethyl)benzamide are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
- Methods of Application : The specific methods of application can vary depending on the context of the research. However, it is generally used in a laboratory setting under controlled conditions .
- Results or Outcomes : The outcomes of using 4-(Bromomethyl)benzamide in these industries can vary greatly depending on the specific reaction or process being carried out .
- Application : Recently, amide compounds have been used in drug discovery .
- Methods of Application : The compound is used in various biochemical experiments, often involving the synthesis of new compounds and the study of their properties .
- Results or Outcomes : The outcomes of these studies can vary greatly, but they contribute to our understanding of biochemical processes and the development of new drugs .
Scientific Field: Photochemistry
Scientific Field: Industrial Chemistry
Scientific Field: Drug Discovery
- Application : A series of novel benzamide compounds, including 4-(Bromomethyl)benzamide, were synthesized and their antioxidant and antibacterial activities were studied .
- Methods of Application : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
- Application : Amide compounds like 4-(Bromomethyl)benzamide are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
- Methods of Application : The specific methods of application can vary depending on the context of the research. However, it is generally used in a laboratory setting under controlled conditions .
- Results or Outcomes : The outcomes of using 4-(Bromomethyl)benzamide in these industries can vary greatly depending on the specific reaction or process being carried out .
- Application : Amide compounds have been widely used in medical, industrial, biological and potential drug industries .
- Methods of Application : The compound is used in various biochemical experiments, often involving the synthesis of new compounds and the study of their properties .
- Results or Outcomes : The outcomes of these studies can vary greatly, but they contribute to our understanding of biochemical processes and the development of new drugs .
Scientific Field: Antioxidant and Antibacterial Studies
Scientific Field: Material Science
Scientific Field: Pharmaceutical Industry
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
将来の方向性
The synthesis of benzamide derivatives, including 4-(Bromomethyl)benzamide, is an area of active research . The development of green, rapid, mild, and highly efficient pathways for the preparation of these compounds is of considerable importance . These compounds are widely used in the pharmaceutical, paper, and plastic industries, and also as intermediate products in the synthesis of therapeutic agents .
特性
IUPAC Name |
4-(bromomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXODOFITUJNMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342757 | |
| Record name | 4-(bromomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)benzamide | |
CAS RN |
58914-40-2 | |
| Record name | 4-(bromomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


